In Vivo Potency Advantage: Phenchlobenpyrrone Exhibits 8- to 1000-Fold Greater Efficacy Than Aniracetam in Memory Impairment Models
In animal models of memory impairment, Phenchlobenpyrrone demonstrated an efficacy range of 8 to 1000 times that of aniracetam, a widely used pyrrolidinone nootropic, as reported in the compound's preclinical development summary [1].
| Evidence Dimension | Relative efficacy in improving memory impairment |
|---|---|
| Target Compound Data | 8- to 1000-fold greater than comparator |
| Comparator Or Baseline | Aniracetam (baseline efficacy) |
| Quantified Difference | 8x to 1000x |
| Conditions | Animal models of memory impairment (specific model details not specified in available public reports) |
Why This Matters
This substantial potency advantage reduces the effective dose required in experimental models, minimizing potential off-target effects and enabling clearer interpretation of cognitive outcomes in neurodegenerative research.
- [1] Zhongyao Shijian (Medicine Practice). (2006). The innovative anti-senile dementia drug Fenkeluotong enters Phase I clinical trials. View Source
